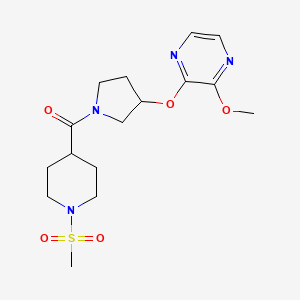

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O5S/c1-24-14-15(18-7-6-17-14)25-13-5-8-19(11-13)16(21)12-3-9-20(10-4-12)26(2,22)23/h6-7,12-13H,3-5,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJAFBLWWAMQOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that incorporates various heterocyclic rings, including methoxypyrazine and pyrrolidine functionalities. Its unique structure suggests potential biological activities, making it a candidate for pharmacological studies.

Structural Characteristics

This compound features:

- Methoxypyrazine Moiety : Known for its diverse biological activities.

- Pyrrolidine Ring : Often associated with neuroprotective effects.

- Piperidine Group : Implicated in various pharmacological interactions.

The combination of these structural elements may enhance the compound's biological activity compared to simpler derivatives.

Antimicrobial Activity

Compounds similar to this one have exhibited antibacterial and antifungal properties . For instance, derivatives of pyrazines are often explored for their ability to inhibit microbial growth, which is a promising area for further investigation in this compound's context.

Anticancer Potential

Research indicates that compounds with similar structures can demonstrate cytotoxic effects against cancer cell lines . For example, studies on related pyrazine derivatives have shown significant activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). These compounds often induce apoptosis through pathways involving caspases and may suppress tumor-promoting factors like NF-kB, enhancing their potential as anticancer agents .

Neuroprotective Effects

The presence of pyrrolidine in the structure suggests possible neuroprotective properties . Compounds with similar configurations have been reported to protect neuronal cells from degeneration, potentially influencing conditions like Alzheimer's disease.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.

- Induction of Apoptosis : Triggering cellular pathways that lead to programmed cell death in cancer cells.

- Antioxidant Activity : Mitigating oxidative stress, which is crucial in neurodegenerative diseases.

Study 1: Anticancer Activity

A study involving pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated that certain compounds exhibited stronger cytotoxicity than standard treatments like cisplatin. The most active compounds induced apoptosis through caspase activation and autophagy mechanisms .

Study 2: Neuroprotective Effects

Research on pyrrolidine derivatives has highlighted their ability to protect against neurotoxicity induced by oxidative stress. These studies suggest that the incorporation of methoxypyrazine moieties could enhance neuroprotective efficacy due to their antioxidant properties .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Core Scaffold Variations

The compound shares a hybrid pyrrolidine-piperidine ketone framework with analogs such as (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1). Key differences include:

- Heterocyclic Substituents: The methoxypyrazine group in the target compound contrasts with the pyrazolo[3,4-d]pyrimidine and chloropyridine groups in the patent compound. Pyrazolo-pyrimidines are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas methoxypyrazines may modulate adenosine receptors or phosphodiesterases .

- Sulfonyl Group Placement: The methylsulfonyl group on the piperidine in the target compound differs from the methanesulfonylphenyl group in the patent analog.

(b) Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Patent Compound (EP 1 808 168 B1) |

|---|---|---|

| Molecular Weight | ~437.5 g/mol | ~609.1 g/mol |

| LogP (Predicted) | 1.8–2.3 | 3.5–4.0 |

| Hydrogen Bond Acceptors | 7 | 9 |

| Solubility | Moderate (aqueous) | Low (lipophilic) |

The lower molecular weight and logP of the target compound suggest improved bioavailability compared to the patent compound. However, the reduced hydrogen bond acceptors may limit target engagement in polar binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.